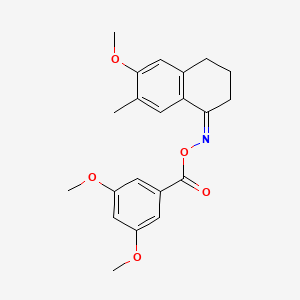
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime
説明
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime, also known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. The compound was first synthesized in 1996 by John W. Huffman, a chemist at Clemson University. Since then, JWH-250 has been used to study the endocannabinoid system and its effects on the body.
作用機序
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which activates the endocannabinoid system. This system is responsible for regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood. The activation of the endocannabinoid system by 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to have a wide range of biochemical and physiological effects on the body. The compound has been shown to reduce pain and inflammation, stimulate appetite, and improve mood. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has also been shown to have neuroprotective properties, which may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has several advantages for use in lab experiments. The compound is stable and easy to synthesize, which makes it a cost-effective option for researchers. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime also has a high affinity for the CB1 and CB2 receptors, which makes it a potent agonist for studying the endocannabinoid system. However, 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has several limitations for use in lab experiments. The compound has a short half-life and is rapidly metabolized by the body, which makes it difficult to study its long-term effects. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime also has a high potential for abuse and dependence, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime. One area of interest is the development of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime analogs with improved pharmacological properties. These analogs could be used to study the endocannabinoid system and its effects on the body with greater specificity and potency. Another area of interest is the use of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the safety and efficacy of 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime for these applications.
科学的研究の応用
6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for the psychoactive effects of cannabinoids. 6-methoxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has also been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
特性
IUPAC Name |
[(Z)-(6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-8-18-14(11-20(13)26-4)6-5-7-19(18)22-27-21(23)15-9-16(24-2)12-17(10-15)25-3/h8-12H,5-7H2,1-4H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQAKUBNFTXNFO-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)OC)OC)C=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=CC(=C3)OC)OC)C=C1OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-thiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3909691.png)
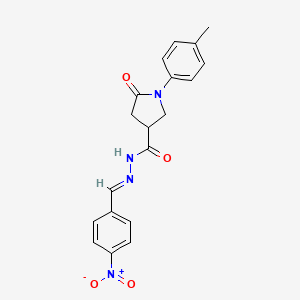
![2-{[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]thio}-N-phenylacetamide](/img/structure/B3909710.png)
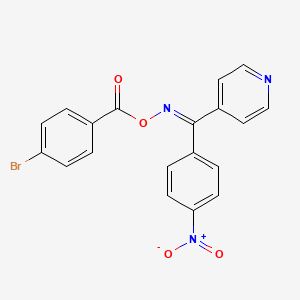
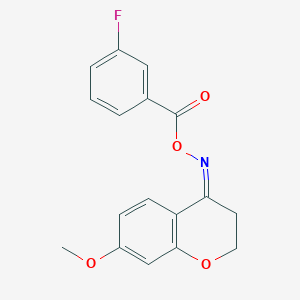
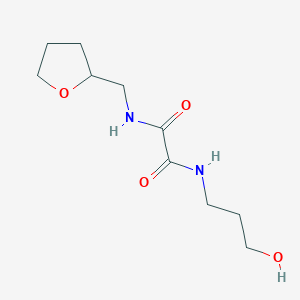
![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)
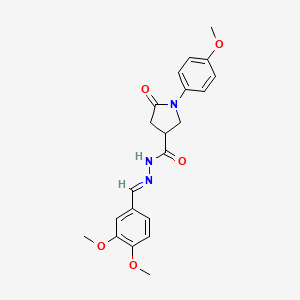
![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
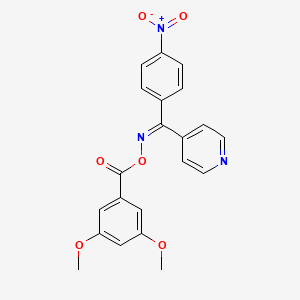
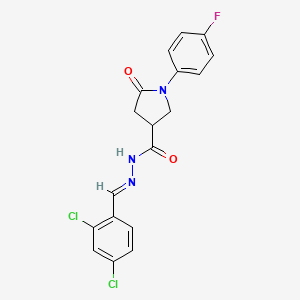
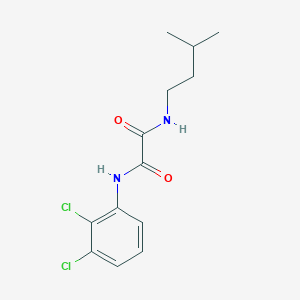
![2-(cyclopropylmethyl)-8-(1,4-dimethylpentyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3909772.png)
![2-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B3909773.png)